N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3,4-dichloroaniline with 4-isopropylphenol in the presence of a suitable acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-[4-(methyl)phenoxy]acetamide
- N-(3,4-dichlorophenyl)-2-[4-(ethyl)phenoxy]acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific structural features, such as the presence of the isopropyl group
Properties
Molecular Formula |
C17H17Cl2NO2 |
---|---|
Molecular Weight |
338.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,21) |
InChI Key |
NJCVQJKPRDNTHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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